An In-Depth Technical Guide to N-Nitrosodiethylamine-d10 for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-Nitrosodiethylamine-d10 for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Nitrosodiethylamine-d10 (NDEA-d10), a deuterated isotopologue of the potent carcinogen N-Nitrosodiethylamine (NDEA). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the chemical properties of NDEA-d10, its critical application as an internal standard in quantitative analytical methodologies, and the toxicological significance of its non-deuterated counterpart. This guide includes structured data tables for key analytical parameters, detailed experimental protocols for its use in liquid and gas chromatography-mass spectrometry, and visual diagrams of experimental workflows and the carcinogenic signaling pathway of NDEA to facilitate a deeper understanding.
Introduction
N-Nitrosodiethylamine-d10 (NDEA-d10) is a stable, isotopically labeled form of N-Nitrosodiethylamine (NDEA). NDEA is a member of the nitrosamine class of compounds, which are recognized as probable human carcinogens and are often found as contaminants in food, water, tobacco smoke, and pharmaceutical products.[1][2] The potential for nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products has become a significant concern for regulatory bodies and the pharmaceutical industry.
The structural similarity and identical physicochemical properties of NDEA-d10 to NDEA, but with a distinct mass, make it an ideal internal standard for quantitative analysis.[2] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and precision in analytical measurements.[3]
This guide will delve into the technical aspects of NDEA-d10, providing the necessary information for its effective use in a laboratory setting.
Chemical and Physical Properties
N-Nitrosodiethylamine-d10 is characterized by the substitution of all ten hydrogen atoms with deuterium. This isotopic labeling does not significantly alter its chemical reactivity but increases its molecular weight, allowing for its differentiation from the unlabeled NDEA by mass spectrometry.
| Property | Value | Reference |
| Chemical Name | N,N-bis(perdeuterioethyl)nitrous amide | [4][5] |
| Synonyms | Diethylnitrosamine-d10, DEN-d10, DENA-d10 | [6] |
| CAS Number | 1219794-54-3 | [1][4][5][6] |
| Molecular Formula | C₄D₁₀N₂O | [6] |
| Molecular Weight | 112.20 g/mol | [4][5] |
| Appearance | Typically a yellow oil or liquid | [7] |
| Purity | Often available at >98% or >99% isotopic and chemical purity | [1][6] |
Primary Use: Internal Standard in Quantitative Analysis
The predominant application of N-Nitrosodiethylamine-d10 is as an internal standard for the precise quantification of NDEA in various matrices.[2] This is particularly crucial in the analysis of pharmaceuticals, such as sartans (e.g., valsartan, losartan), where nitrosamine impurities have been detected.[8] Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are commonly employed for this purpose.[3][9]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique. A known amount of the isotopically labeled standard (NDEA-d10) is added to the sample containing the unlabeled analyte (NDEA) at the beginning of the analytical procedure. The labeled and unlabeled compounds behave almost identically during extraction, cleanup, and chromatographic separation. In the mass spectrometer, they are distinguished by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Experimental Workflow
The general workflow for the quantification of NDEA using NDEA-d10 as an internal standard is depicted below.
Experimental Protocols
Below are representative protocols for the analysis of NDEA in pharmaceutical and water samples using NDEA-d10 as an internal standard.
LC-MS/MS Method for NDEA in Valsartan
This protocol is adapted from methodologies published by regulatory agencies and in the scientific literature.[10]
1. Preparation of Standards and Solutions:
-
NDEA-d10 Internal Standard Stock Solution: Prepare a stock solution of NDEA-d10 in methanol at a concentration of 1 µg/mL.
-
NDEA Standard Stock Solution: Prepare a stock solution of NDEA in methanol at a concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the NDEA standard stock solution into a blank matrix (e.g., a solution of valsartan known to be free of NDEA). Each calibration standard should also be spiked with a constant concentration of the NDEA-d10 internal standard stock solution.
2. Sample Preparation:
-
Accurately weigh approximately 500 mg of the valsartan drug substance or powdered tablets into a centrifuge tube.
-
Add a known volume of the NDEA-d10 internal standard stock solution.
-
Add a suitable extraction solvent (e.g., methanol) and vortex to mix.
-
Sonicate the sample for 10-15 minutes.
-
Add water to the mixture, mix well, and sonicate again.
-
Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate NDEA from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the transitions for NDEA and NDEA-d10 (see Table 2).
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d10 against the concentration of NDEA in the calibration standards.
-
Calculate the concentration of NDEA in the samples using the linear regression equation from the calibration curve.
GC-MS/MS Method for NDEA in Water
This protocol is based on methodologies for the analysis of nitrosamines in environmental samples.[11]
1. Preparation of Standards and Solutions:
-
Prepare stock and working solutions of NDEA and NDEA-d10 in a suitable solvent such as dichloromethane.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 500 mL water sample, add a known amount of the NDEA-d10 internal standard.
-
Condition an SPE cartridge (e.g., activated coconut charcoal) with dichloromethane, methanol, and then reagent water.
-
Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Wash the cartridge with reagent water and then dry it thoroughly under a stream of nitrogen.
-
Elute the nitrosamines from the cartridge with dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS/MS Conditions:
-
GC System: A gas chromatograph with a suitable inlet.
-
Column: A mid-polarity capillary column (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or pulsed splitless.
-
Temperature Program: An optimized temperature ramp to ensure good separation of nitrosamines.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: Monitor the appropriate transitions for NDEA and NDEA-d10 (see Table 3).
4. Data Analysis:
-
Similar to the LC-MS/MS method, use the ratio of the peak area of NDEA to NDEA-d10 and a calibration curve to quantify the concentration of NDEA in the water sample.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of NDEA using NDEA-d10 as an internal standard. These values can vary depending on the specific instrumentation and analytical conditions.
Table 2: Representative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Reference |
| NDEA | 103.1 | 75.1 | 47.1 | 14 - 21 | [8][10] |
| NDEA-d10 | 113.1 | 80.1 | 52.1 | ~15 - 25 | [8] |
Table 3: Representative GC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Reference |
| NDEA | 102 | 74 | 44 | ~10 - 15 | [9] |
| NDEA-d10 | 112 | 84 | 56 | ~10 - 15 | [9] |
Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ)
| Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Valsartan Drug Substance | - | 0.05 µg/g | [10] |
| LC-MS/MS | Valsartan API | 0.5 ppb | 1.5 ppb | [6] |
| GC-MS/MS | Drinking Water | 0.01 ng/L (instrumental) | 0.1 - 0.5 ng/L | [12] |
Toxicological Significance of N-Nitrosodiethylamine (NDEA)
The use of NDEA-d10 is intrinsically linked to the need to monitor its non-deuterated, carcinogenic counterpart, NDEA. NDEA is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.
Mechanism of Carcinogenesis
The carcinogenicity of NDEA is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver, such as CYP2E1 and CYP2A6.[1][5] This bioactivation process involves the hydroxylation of the α-carbon of one of the ethyl groups. The resulting unstable intermediate decomposes to form a highly reactive ethyldiazonium ion. This electrophilic species can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts, such as O⁶-ethylguanine and O⁴-ethylthymidine.[4][5] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in mutations and initiating the process of carcinogenesis.[7]
The cellular response to NDEA-induced DNA damage can vary. If the damage is extensive, it may trigger programmed cell death (apoptosis).[13] However, if the cell survives and the DNA damage is not properly repaired, the resulting mutations can lead to uncontrolled cell proliferation and tumor formation.[8]
Conclusion
N-Nitrosodiethylamine-d10 is an indispensable tool for the accurate and precise quantification of the carcinogenic impurity NDEA in a variety of matrices, most notably in pharmaceutical products. Its use in isotope dilution mass spectrometry provides the reliability required to meet stringent regulatory standards. A thorough understanding of its application in established analytical protocols, combined with an appreciation for the toxicological implications of NDEA, is essential for scientists working in drug safety, quality control, and environmental analysis. This guide has provided a detailed overview of these aspects to support the scientific community in addressing the challenges posed by nitrosamine impurities.
References
- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. helixchrom.com [helixchrom.com]
- 4. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hesiglobal.org [hesiglobal.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA Damage-Induced Inflammatory Microenvironment and Adult Stem Cell Response [frontiersin.org]
- 10. hsa.gov.sg [hsa.gov.sg]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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